[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-435 typically involves a series of organic reactions. One common method includes the use of fragment-based methods and structure-based design to create potent inhibitors. The synthetic route often involves the use of hydrazine monohydrate and ethyl 2,4-dioxopentanoate in ethanol, followed by various purification steps .
Industrial Production Methods
Industrial production of MCL-435 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and mass spectrometry for analysis .
Chemical Reactions Analysis
Types of Reactions
MCL-435 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate, ethyl 2,4-dioxopentanoate, and various solvents like ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of MCL-435, which are then purified and analyzed for their efficacy and potency .
Scientific Research Applications
MCL-435 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: MCL-435 is used as an inhibitor of myeloid cell leukemia-1, making it a valuable tool in cancer research.
Drug Development: It is used in the development of new drugs targeting apoptosis pathways.
Biological Studies: MCL-435 is used to study the mechanisms of cell death and survival.
Mechanism of Action
MCL-435 exerts its effects by inhibiting the myeloid cell leukemia-1 protein, which is an anti-apoptotic member of the B-cell lymphoma 2 family. This inhibition leads to the activation of pro-apoptotic proteins, resulting in the induction of apoptosis in cancer cells . The molecular targets involved include the B-cell lymphoma 2 family proteins, which regulate the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
MCL-435 is unique compared to other similar compounds due to its high affinity and selectivity for myeloid cell leukemia-1. Similar compounds include:
B-cell lymphoma 2 inhibitors: These compounds target other members of the B-cell lymphoma 2 family but may not have the same selectivity as MCL-435.
B-cell lymphoma-extra large inhibitors: These inhibitors target B-cell lymphoma-extra large but may have different efficacy profiles.
MCL-435 stands out due to its specific targeting of myeloid cell leukemia-1, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C23H32N2O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate |
InChI |
InChI=1S/C23H32N2O2/c1-24-22(26)27-18-9-8-17-13-21-19-7-2-3-10-23(19,20(17)14-18)11-12-25(21)15-16-5-4-6-16/h8-9,14,16,19,21H,2-7,10-13,15H2,1H3,(H,24,26) |
InChI Key |
NHTWPKUCTUYFEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CCC5)C=C1 |
Origin of Product |
United States |
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